Levomefolic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Levomethyfolsaure wird in den Resorptionszellen des Dünndarms aus polyglutamyliertem diätetischem Folat synthetisiert . Es ist ein methyliertes Derivat von Tetrahydrofolat und wird von Methylenetetrahydrofolat-Reduktase aus 5,10-Methylenetetrahydrofolat gebildet . Industrielle Produktionsverfahren umfassen die Verwendung von Methylenetetrahydrofolat-Reduktase zur Umwandlung von 5,10-Methylenetetrahydrofolat in Levomethyfolsaure .

Analyse Chemischer Reaktionen

Levomethyfolsaure unterliegt verschiedenen chemischen Reaktionen, darunter:

Methylierung: Es wirkt als Methylgruppendonor in Ein-Kohlenstoff-Stoffwechselreaktionen.

Reduktion: Es wird im Körper zu Tetrahydrofolat reduziert.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen es andere Gruppen in einem Molekül ersetzt.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Methylenetetrahydrofolat-Reduktase und Methionin-Synthase . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Methionin und Tetrahydrofolat .

Wissenschaftliche Forschungsanwendungen

Levomethyfolsaure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird bei der Synthese von Thymidin, Purinen und Methionin verwendet.

Medizin: Es wird zur Vorbeugung von Neuralrohrdefekten in der Schwangerschaft, zur Behandlung von Folsäuremangel und als Zusatztherapie für Patienten eingesetzt, die eine antidepressive Pharmakotherapie erhalten.

Wirkmechanismus

Levomethyfolsaure spielt eine entscheidende Rolle bei der Methylierung von Homocystein zu Methionin, indem es als Methylgruppendonor in einer Reaktion wirkt, die von der Vitamin-B12-abhängigen Methionin-Synthase katalysiert wird . Es reguliert wichtige zelluläre Funktionen wie DNA-Biosynthese, Regulierung der Genexpression, Aminosäurebiosynthese und -stoffwechsel sowie Myelinsynthese und -reparatur . Es ist auch an der Bildung roter Blutkörperchen beteiligt .

Wirkmechanismus

Levomefolic acid plays a critical role in methylating homocysteine into methionine by acting as a methyl donor in a reaction catalyzed by vitamin B12-dependent methionine synthase . It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair . It is also involved in red blood cell formation .

Vergleich Mit ähnlichen Verbindungen

Levomethyfolsaure wird mit anderen ähnlichen Verbindungen wie Folsäure, Tetrahydrofolat und Methylenetetrahydrofolat verglichen. Im Gegensatz zu Folsäure, das durch Dihydrofolat-Reduktase enzymatisch reduziert werden muss, um biologisch aktiv zu werden, ist Levomethyfolsaure bereits in seiner aktiven Form . Dies macht es effizienter in seinen biologischen Funktionen. Ähnliche Verbindungen umfassen:

Folsäure: Eine synthetische Form von Folat, die in ihre aktive Form umgewandelt werden muss.

Tetrahydrofolat: Ein Zwischenprodukt bei der Umwandlung von Folsäure zu Levomethyfolsaure.

Methylenetetrahydrofolat: Eine Vorstufe von Levomethyfolsaure.

Die Einzigartigkeit von Levomethyfolsaure liegt in seiner sofortigen Bioverfügbarkeit und seiner Fähigkeit, mehrere Stoffwechselschritte zu umgehen, die für andere Formen von Folat erforderlich sind .

Eigenschaften

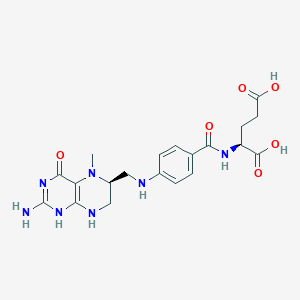

IUPAC Name |

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOVTXRBGFNYRX-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185583 | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Approximately 0.3 mg/ml | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation. | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31690-09-2 | |

| Record name | L-Methylfolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomefolinic acid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomefolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomefolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMEFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S95DH25XC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.